molecular formula C13H15N3O3S B2728674 2-(2-methoxyethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide CAS No. 2034275-77-7

2-(2-methoxyethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide

Cat. No.: B2728674
CAS No.: 2034275-77-7
M. Wt: 293.34
InChI Key: LFEOAPSQYPWQCD-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the isonicotinamide core: This can be achieved through the reaction of isonicotinic acid with appropriate amines under dehydrating conditions.

    Introduction of the 3-methylisothiazol-5-yl group: This step may involve the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.

    Attachment of the 2-(2-methoxyethoxy) group: This can be done through etherification reactions using methoxyethanol and suitable catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, converting them to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: A simpler analog without the additional functional groups.

    3-methylisothiazole: Lacks the isonicotinamide moiety.

    2-(2-methoxyethoxy)isonicotinamide: Similar but without the isothiazole ring.

Uniqueness

2-(2-methoxyethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-7-12(20-16-9)15-13(17)10-3-4-14-11(8-10)19-6-5-18-2/h3-4,7-8H,5-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEOAPSQYPWQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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